molecular formula C8H6N4O2 B3026559 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1014632-18-8

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3026559
CAS No.: 1014632-18-8
M. Wt: 190.16
InChI Key: IPLDZENGFJONBV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyrimidine and pyrazole moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrimidine derivatives with pyrazole carboxylic acids. One common method includes the reaction of 2-aminopyrimidine with ethyl 4-chloro-3-oxobutanoate, followed by cyclization and subsequent hydrolysis to yield the target compound . The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyrimidine derivatives with nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid

Uniqueness: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the pyrimidine and pyrazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-pyrimidin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-4-11-12(5-6)8-9-2-1-3-10-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDZENGFJONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656126
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014632-18-8
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

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